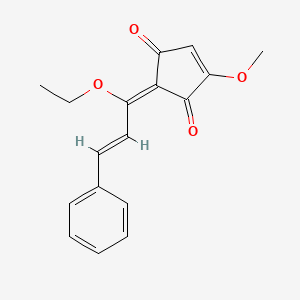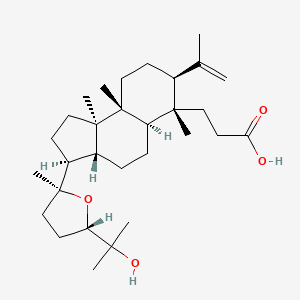![molecular formula C₂₄H₂₇D₃O₆ B1151872 trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1151872.png)
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is a deuterated form of eplerenone, a selective aldosterone receptor antagonist used primarily in the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Eplerenone itself is known for its ability to block the effects of aldosterone, a hormone that increases sodium retention and potassium excretion, leading to increased blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate involves multiple steps, starting from steroidal precursors. The process typically includes:
Cyclization: Cyclization reagents like phosphorus oxychloride are used to form the core structure of this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, times, and the concentration of reagents. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents like manganese dioxide.
Reduction: Reduction of ketones to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involving the replacement of functional groups with deuterium atoms.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, chromic acid.
Reducing Agents: Sodium borohydride.
Catalysts: Pyridine, triethylamine.
Major Products Formed
The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound, characterized by its deuterated structure .
Aplicaciones Científicas De Investigación
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate has several scientific research applications:
Mecanismo De Acción
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone. This inhibition prevents aldosterone from exerting its effects on sodium retention and potassium excretion, leading to a reduction in blood pressure . The molecular targets involved include the mineralocorticoid receptor and components of the renin-angiotensin-aldosterone system .
Comparación Con Compuestos Similares
Similar Compounds
Spironolactone: Another aldosterone receptor antagonist but with a broader receptor binding profile, leading to more side effects.
Canrenone: A metabolite of spironolactone with similar effects but less potency.
Amiloride and Triamterene: Epithelial sodium channel blockers with similar aldosterone antagonistic effects.
Uniqueness of trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
This compound is unique due to its selective binding to the mineralocorticoid receptor, resulting in fewer side effects compared to spironolactone. The deuterated form also offers enhanced stability and a potentially improved metabolic profile, making it a valuable compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C₂₄H₂₇D₃O₆ |
|---|---|
Peso molecular |
417.51 |
Sinónimos |
(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid; γ-Lactone 7-(Methyl-d3) Ester; CGP 30083-d3; Epoxymexrenone-d3; Inspra-d3; SC-66110-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



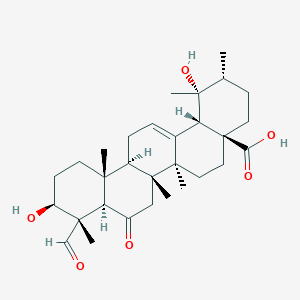
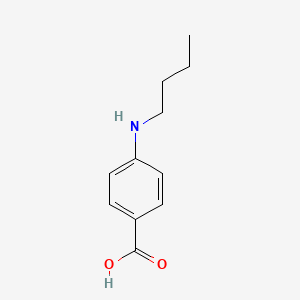
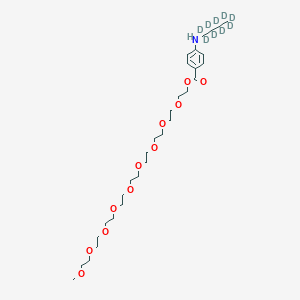
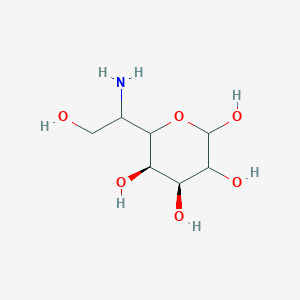
![Potassium;2-[5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B1151808.png)
